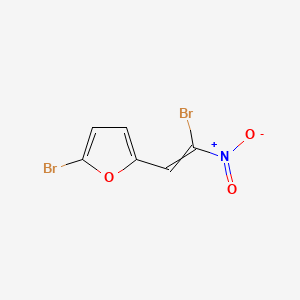
Bromure de méthylbenactyzium
Vue d'ensemble
Description
Le bromure de méthylbenactyzium est un composé chimique de formule moléculaire C₂₁H₂₈BrNO₃. Il est connu pour son rôle d'inhibiteur du récepteur muscarinique de l'acétylcholine (mAChR). Ce composé est utilisé dans diverses applications scientifiques et médicales, notamment pour ses propriétés spasmolytiques, qui le rendent utile dans le traitement des ulcères gastro-intestinaux .
Applications De Recherche Scientifique
Methylbenactyzium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving muscarinic acetylcholine receptors to understand their role in various physiological processes.
Medicine: Utilized as a spasmolytic agent for the treatment of gastrointestinal disorders.
Industry: Applied in the formulation of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mécanisme D'action
Target of Action
Methylbenactyzium bromide primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in transmitting signals in the nervous system and are involved in various physiological functions.
Mode of Action
As an inhibitor of mAChRs , Methylbenactyzium bromide works by blocking the action of acetylcholine, a neurotransmitter, at these receptor sites . This inhibition disrupts the normal functioning of the nervous system, leading to various downstream effects.
Result of Action
The inhibition of mAChRs by Methylbenactyzium bromide can lead to a variety of molecular and cellular effects. For instance, it has been used as a spasmolytic for the treatment of gastrointestinal ulcers . By blocking the action of acetylcholine, it can reduce muscle spasms in the gastrointestinal tract.
Analyse Biochimique
Biochemical Properties
Methylbenactyzium bromide is a muscarinic acetylcholine receptor (mAChR) inhibitor . It interacts with these receptors, which play a critical role in various biochemical reactions. The inhibition of these receptors by Methylbenactyzium bromide can alleviate muscle spasms and reduce secretions .
Cellular Effects
Methylbenactyzium bromide has significant effects on various types of cells and cellular processes. It influences cell function by targeting the muscarinic acetylcholine receptors in smooth muscles and glands . By inhibiting these receptors, Methylbenactyzium bromide can impact cell signaling pathways and cellular metabolism, leading to muscle relaxation and reduced secretions .
Molecular Mechanism
The molecular mechanism of Methylbenactyzium bromide involves its binding interactions with biomolecules, specifically the muscarinic acetylcholine receptors. By inhibiting the binding of acetylcholine, a neurotransmitter that facilitates communication between nerves and muscles, to its receptors, Methylbenactyzium bromide prevents muscle contractions and gland secretions .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Methylbenactyzium bromide can vary with different dosages in animal models
Metabolic Pathways
As a muscarinic acetylcholine receptor inhibitor, it likely interacts with enzymes or cofactors related to these receptors .
Transport and Distribution
Given its role as a muscarinic acetylcholine receptor inhibitor, it may interact with transporters or binding proteins related to these receptors .
Subcellular Localization
Given its role as a muscarinic acetylcholine receptor inhibitor, it may be localized to areas where these receptors are present .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le bromure de méthylbenactyzium peut être synthétisé par une série de réactions chimiques impliquant l'estérification du diéthylaminoéthanol avec l'acide diphénylacétique, suivie d'une quaternisation avec le bromure de méthyle. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de températures contrôlées pour s'assurer que le produit souhaité est obtenu avec une pureté élevée .
Méthodes de production industrielle : Dans les milieux industriels, la production de this compound implique une synthèse à grande échelle utilisant des réacteurs automatisés. Le processus comprend le contrôle minutieux des paramètres réactionnels tels que la température, la pression et le pH pour maximiser le rendement et minimiser les impuretés. Le produit final est ensuite purifié par des techniques de cristallisation ou de chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : Le bromure de méthylbenactyzium subit diverses réactions chimiques, notamment :
Réactions de substitution : L'ion bromure peut être substitué par d'autres nucléophiles.
Réactifs et conditions courantes :
Réactions de substitution : Les réactifs courants comprennent des nucléophiles tels que les ions hydroxyde ou les amines.
Principaux produits formés :
Réactions de substitution : Les produits dépendent du nucléophile utilisé.
Hydrolyse : Les principaux produits sont l'acide diphénylacétique et le diéthylaminoéthanol.
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme standard en chimie analytique.
Biologie : Employé dans des études impliquant les récepteurs muscariniques de l'acétylcholine pour comprendre leur rôle dans divers processus physiologiques.
Médecine : Utilisé comme agent spasmolytique pour le traitement des troubles gastro-intestinaux.
Industrie : Appliqué dans la formulation de produits pharmaceutiques et comme intermédiaire dans la synthèse d'autres composés chimiques
5. Mécanisme d'action
Le this compound exerce ses effets en inhibant les récepteurs muscariniques de l'acétylcholine (mAChR). Ces récepteurs font partie de la famille des récepteurs couplés aux protéines G et sont impliqués dans divers processus physiologiques, notamment la contraction musculaire et la libération de neurotransmetteurs. En bloquant ces récepteurs, le this compound réduit les spasmes musculaires et soulage les symptômes associés aux troubles gastro-intestinaux .
Composés similaires :
Atropine : Un autre inhibiteur du mAChR utilisé pour des applications médicales similaires.
Scopolamine : Connue pour son utilisation dans le traitement du mal des transports et des nausées postopératoires.
Bromure d'ipratropium : Utilisé comme bronchodilatateur dans le traitement de la maladie pulmonaire obstructive chronique (MPOC).
Unicité : Le this compound est unique en raison de sa structure chimique spécifique, qui offre un équilibre entre efficacité et sécurité dans ses applications. Sa capacité à inhiber sélectivement les mAChR en fait un outil précieux en recherche et en clinique .
Comparaison Avec Des Composés Similaires
Atropine: Another mAChR inhibitor used for similar medical applications.
Scopolamine: Known for its use in treating motion sickness and postoperative nausea.
Ipratropium Bromide: Used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD).
Uniqueness: Methylbenactyzium bromide is unique due to its specific chemical structure, which provides a balance of efficacy and safety in its applications. Its ability to selectively inhibit mAChRs makes it a valuable tool in both research and clinical settings .
Propriétés
IUPAC Name |
diethyl-[2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl]-methylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28NO3.BrH/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,24H,4-5,16-17H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMVJQCQTCLYIF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13473-61-5 (Parent) | |
| Record name | Methylbenactyzium bromide [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003166629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2046832 | |
| Record name | Benzactyzine methobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3166-62-9 | |
| Record name | Ethanaminium, N,N-diethyl-2-[(2-hydroxy-2,2-diphenylacetyl)oxy]-N-methyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3166-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylbenactyzium bromide [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003166629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gastrimade | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzactyzine methobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylbenactyzium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLBENACTYZIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M35Q3X4F69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole](/img/structure/B1663353.png)



![1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1663359.png)





![2-bromo-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B1663370.png)

![N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide](/img/structure/B1663373.png)
